

An In-Depth Technical Guide to (4-Bromophenyl)methyl 2-hydroxybenzoate

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Compound of Interest

Compound Name: (4-Bromophenyl)methyl 2-hydroxybenzoate

CAS No.: 730247-51-5

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Abstract

(4-Bromophenyl)methyl 2-hydroxybenzoate, a salicylate ester bearing a brominated benzyl moiety, represents a molecule of significant interest to the drug discovery and development community. Its structural framework combines the well-established anti-inflammatory and analgesic properties of the salicylate group with the modulatory effects of a halogenated aromatic system. This guide provides a comprehensive technical overview of **(4-Bromophenyl)methyl 2-hydroxybenzoate**, including its fundamental identifiers, detailed synthesis protocols, in-depth spectroscopic characterization, and a discussion of its potential applications in medicinal chemistry. The methodologies presented herein are designed to be robust and reproducible, providing researchers with the necessary foundation for the synthesis, purification, and analysis of this promising compound.

Compound Identification and Physicochemical Properties

A precise identification of a chemical entity is paramount for any scientific investigation. This section provides the key identifiers and a summary of the physicochemical properties of **(4-Bromophenyl)methyl 2-hydroxybenzoate**.

Identifier	Value
IUPAC Name	(4-Bromophenyl)methyl 2-hydroxybenzoate
InChI Key	CFRXPMSUVFUNGV-UHFFFAOYSA-N
Molecular Formula	C ₁₄ H ₁₁ BrO ₃
Molecular Weight	307.14 g/mol
CAS Number	Not available
Physical Form	Solid
SMILES String	<chem>O=C(OCC1=CC=C(C=C1)Br)C(C=CC=C2)=C2</chem> O

Table 1: Key Identifiers and Physicochemical Properties.

Synthesis of (4-Bromophenyl)methyl 2-hydroxybenzoate

The synthesis of **(4-Bromophenyl)methyl 2-hydroxybenzoate** is most readily achieved through the esterification of salicylic acid with 4-bromobenzyl alcohol. Several established esterification methods can be employed, each with its own advantages regarding reaction conditions and substrate scope. Here, we present three reliable protocols: the Fischer-Speier esterification, the Steglich esterification, and the Mitsunobu reaction.

Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective and straightforward approach, though it is an equilibrium process.

[1][2]

Reaction Scheme:

Fischer-Speier Esterification Workflow

Experimental Protocol:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylic acid (1.0 eq.), 4-bromobenzyl alcohol (1.2 eq.), and a suitable solvent such as toluene (5 mL per mmol of salicylic acid).
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05 eq.).
- Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **(4-Bromophenyl)methyl 2-hydroxybenzoate**.

Steglich Esterification

The Steglich esterification is a milder method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).^{[3][4]} This method is particularly useful for sensitive substrates.

Reaction Scheme:

Steglich Esterification Workflow

Experimental Protocol:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid (1.0 eq.), 4-bromobenzyl alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Add DCC or EDC (1.1 eq.) portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with 1 M hydrochloric acid (HCl) to remove excess DMAP, followed by a saturated aqueous solution of NaHCO₃, water, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the residue by column chromatography as described for the Fischer-Speier method.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and often high-yielding method for esterification, particularly when dealing with sterically hindered alcohols or when inversion of stereochemistry is desired (though not applicable here).^{[5][6]} It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Reaction Scheme:

Mitsunobu Reaction Workflow

Experimental Protocol:

- To a solution of salicylic acid (1.0 eq.) and 4-bromobenzyl alcohol (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq.).
- Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product directly by column chromatography on silica gel. The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, are typically less polar than the desired ester and can be separated effectively.

Spectroscopic Characterization

The structural elucidation of **(4-Bromophenyl)methyl 2-hydroxybenzoate** relies on a combination of spectroscopic techniques. Below are the predicted and expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the salicylate and the bromobenzyl moieties, as well as a characteristic singlet for the benzylic methylene protons.

Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration	Assignment
~10.8	s	1H	Phenolic -OH
~7.8	dd	1H	Salicylate H-6
~7.5	d	2H	Bromobenzyl H-2', H-6'
~7.4	d	2H	Bromobenzyl H-3', H-5'
~7.3	ddd	1H	Salicylate H-4
~6.9	d	1H	Salicylate H-3
~6.8	t	1H	Salicylate H-5
~5.3	s	2H	-CH ₂ -

Table 2: Predicted ¹H NMR Data (in CDCl₃).

^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information on all fourteen carbon atoms in the molecule, with characteristic shifts for the carbonyl carbon, the aromatic carbons, and the benzylic carbon.

Chemical Shift (δ , ppm) (Predicted)	Assignment
~169	C=O
~161	Salicylate C-2
~136	Bromobenzyl C-1'
~135	Salicylate C-4
~132	Bromobenzyl C-3', C-5'
~130	Salicylate C-6
~129	Bromobenzyl C-2', C-6'
~122	Bromobenzyl C-4'
~119	Salicylate C-5
~117	Salicylate C-3
~112	Salicylate C-1
~66	-CH ₂ -

Table 3: Predicted ^{13}C NMR Data (in CDCl_3).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200	Broad	O-H stretch (phenolic)
~3050	Medium	C-H stretch (aromatic)
~2950	Weak	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1600, 1480	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester)
~1070	Strong	C-Br stretch

Table 4: Predicted FT-IR Data.

Mass Spectrometry

The mass spectrum, typically obtained via electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be evident from the isotopic pattern of bromine-containing fragments (M and M+2 peaks in an approximately 1:1 ratio).

Predicted Fragmentation Pattern:

- Molecular Ion (M⁺): A pair of peaks at m/z 306 and 308, corresponding to the bromine isotopes ⁷⁹Br and ⁸¹Br.
- Loss of the Bromobenzyl Radical: A peak at m/z 137, corresponding to the 2-hydroxybenzoyl cation.
- Bromobenzyl Cation: A pair of peaks at m/z 169 and 171.
- Loss of CO from the 2-hydroxybenzoyl cation: A peak at m/z 109.

Analytical Methods

For routine analysis and quality control, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable tools.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantitative analysis of **(4-Bromophenyl)methyl 2-hydroxybenzoate**.

Proposed HPLC Method:

- Column: C18 (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm and 305 nm.
- Injection Volume: 10 μ L

This method should provide good separation of the product from starting materials and potential byproducts. Method validation would be required for quantitative applications.^[7]

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring the progress of the synthesis.

Proposed TLC Method:

- Stationary Phase: Silica gel 60 F₂₅₄
- Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The polarity can be adjusted to achieve an optimal R_f value (typically 0.3-0.5).
- Visualization: The product is UV active and can be visualized under a UV lamp at 254 nm.^[8] Staining with a potassium permanganate solution can also be used for visualization.^[9]

Applications in Drug Development

Salicylates are a well-known class of compounds with a long history of medicinal use, primarily for their anti-inflammatory, analgesic, and antipyretic properties.[10][11] The introduction of a brominated phenyl group into the salicylate scaffold can significantly modulate its biological activity.

Potential Therapeutic Areas:

- **Anti-inflammatory Agents:** The salicylate moiety is a known inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The bromophenyl group may enhance this activity or introduce new mechanisms of action.[12]
- **Anticancer Agents:** Salicylic acid and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8] Bromination of aromatic compounds has been shown in some cases to enhance anticancer activity.[13][14][15] Therefore, **(4-Bromophenyl)methyl 2-hydroxybenzoate** is a promising candidate for evaluation as a potential anticancer agent.
- **Enzyme Inhibitors:** The structural features of this molecule make it a candidate for screening against a variety of enzymatic targets in drug discovery programs.

The rationale for exploring the therapeutic potential of this compound is based on the principle of drug hybridization, where two pharmacologically relevant moieties are combined to create a new chemical entity with potentially enhanced or novel biological activities.

Safety and Handling

(4-Bromophenyl)methyl 2-hydroxybenzoate should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with any new chemical entity, its toxicological properties have not been fully investigated. Based on data for similar compounds, it may be harmful if swallowed or inhaled and may cause skin and eye irritation.

Conclusion

(4-Bromophenyl)methyl 2-hydroxybenzoate is a readily accessible compound with significant potential for applications in drug discovery and development. This guide has provided a comprehensive overview of its synthesis, characterization, and potential utility. The detailed protocols and spectroscopic data presented herein will serve as a valuable resource

for researchers and scientists working in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences, enabling further exploration of this promising molecule.

References

- Hughes, D. L. (2002). The Mitsunobu Reaction. *Organic Reactions*, 42, 335-656.
- Ha, S.-T., Yeap, G.-Y., & Boey, P.-L. (2012). 4-[[[(4-Bromophenyl)imino]methyl]-3-hydroxyphenyl 4-(Hexadecanoyloxy)
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). Benzyl salicylate. Retrieved from [\[Link\]](#)
- MDPI. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Retrieved from [\[Link\]](#)
- PMC. (2025). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [\[Link\]](#)
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. *ACS Omega*.
- Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [\[Link\]](#)
- EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [\[Link\]](#)
- OperaChem. (2024). TLC-Thin Layer Chromatography. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [\[Link\]](#)
- PMC. (2023). Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer. Retrieved from [\[Link\]](#)
- TLC stains. (n.d.). Retrieved from [\[Link\]](#)
- Benkovic, S. J., & Sammons, R. D. (2012). Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative. *Basic & Clinical Pharmacology & Toxicology*, 112(3), 179-184.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [\[Link\]](#)

- YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [[Link](#)]
- ResearchGate. (2023). Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer. Retrieved from [[Link](#)]
- RSC Publishing. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). ChemDraw estimated 1 H NMR chemical shift values for.... Retrieved from [[Link](#)]
- Bentham Science. (n.d.). Salicylates and their Spectrum of Activity. Retrieved from [[Link](#)]
- eLife. (2016). Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity. Retrieved from [[Link](#)]
- Organic Syntheses. (n.d.). Fischer Esterification-Typical Procedures. Retrieved from [[Link](#)]
- PMC. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [[Link](#)]
- The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [[Link](#)]
- Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [[Link](#)]
- Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [[Link](#)]
- Slideshare. (n.d.). 1 h nmr spectrum using chemdraw. Retrieved from [[Link](#)]
- YouTube. (2021). ChemDraw tutorial 4 - Prediction of NMR. Retrieved from [[Link](#)]
- OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [[Link](#)]
- Chemistry Steps. (2021). Fischer Esterification. Retrieved from [[Link](#)]
- Acta Pharmaceutica. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Retrieved

from [\[Link\]](#)

- Doc Brown's Chemistry. (n.d.). Introductory note on the ^{13}C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [\[Link\]](#)
- MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga *Vertebrata lanosa*. Retrieved from [\[Link\]](#)
- NP-MRD. (n.d.). ^{13}C NMR Spectrum (1D, 126 MHz, H_2O , predicted) (NP0270154). Retrieved from [\[Link\]](#)
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [\[Link\]](#)
- Scribd. (n.d.). Steglich Esterification. Retrieved from [\[Link\]](#)
- PMC. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [\[Link\]](#)
- PMC. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Retrieved from [\[Link\]](#)
- MDPI. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate $\text{C}_8\text{H}_8\text{O}_3$ fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen. Retrieved from [\[Link\]](#)

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Sources

- [1. Fischer–Speier esterification - Wikipedia \[en.wikipedia.org\]](#)
- [2. Benzyl salicylate\(118-58-1\) IR Spectrum \[chemicalbook.com\]](#)
- [3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Steglich Esterification \[organic-chemistry.org\]](#)
- [5. glaserr.missouri.edu \[glaserr.missouri.edu\]](#)
- [6. Mitsunobu Reaction \[organic-chemistry.org\]](#)
- [7. mdpi.com \[mdpi.com\]](#)
- [8. chem.libretexts.org \[chem.libretexts.org\]](#)
- [9. TLC stains \[reachdevices.com\]](#)
- [10. Deciding which is the best \$^1\text{H}\$ NMR predictor for organic compounds using statistical tools \[comptes-rendus.academie-sciences.fr\]](#)
- [11. gaussian.com \[gaussian.com\]](#)
- [12. ChemNMR \[upstream.ch\]](#)
- [13. mdpi.com \[mdpi.com\]](#)
- [14. Synthesis and Antitumor Activity of Brominated-Ormeloxifene \(Br-ORM\) against Cervical Cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. researchgate.net \[researchgate.net\]](#)
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